5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Structure and Synthesis
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a 2-chlorophenyl substituent at position 3, and a 4-methylpiperazinyl group at position 7. The synthesis of such derivatives often employs palladium-catalyzed coupling reactions under microwave conditions. For example, describes a protocol using tris(dibenzylideneacetone)dipalladium, cesium carbonate, and microwave heating (150°C, 6 hours) to introduce amine substituents at position 7 of the pyrazolo[1,5-a]pyrimidine core . This method emphasizes efficiency and scalability, with yields optimized through flash chromatography.
Potential Applications Pyrazolo[1,5-a]pyrimidines are explored for diverse applications, including medicinal chemistry and imaging. highlights 18F-labeled analogs for positron emission tomography (PET) tumor imaging, where substituents like 4-methylpiperazinyl may enhance solubility and tumor targeting .
Properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5/c1-21(2,3)18-13-19(26-11-9-25(4)10-12-26)27-20(24-18)16(14-23-27)15-7-5-6-8-17(15)22/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIVGCBQATHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a CDK (cyclin-dependent kinase) inhibitor. This article presents a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its molecular formula is C21H26ClN5, with a molecular weight of 383.92 g/mol. The presence of various substituents, including tert-butyl and chlorophenyl groups, enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN5 |
| Molecular Weight | 383.92 g/mol |
| CAS Number | 896065-50-2 |
| Key Functional Groups | Tert-butyl, Chlorophenyl, Piperazine |
Research indicates that 5-tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits its biological activity primarily through the inhibition of CDKs. CDKs are essential for cell cycle regulation; thus, their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer treatment.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- A549 (Lung Cancer) : It displayed potent growth inhibition with an IC50 value of 26 µM.
These findings suggest that the compound effectively inhibits cancer cell growth by targeting critical pathways involved in cell division.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects. Related derivatives have been reported to possess activity against various pathogens, indicating that modifications in the structure can lead to enhanced antimicrobial properties.
Case Studies and Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
- Study on CDK Inhibition :
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- The unique combination of substituents in this compound was shown to enhance both solubility and biological activity compared to other derivatives within the same chemical class .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Substituent Position and Bioactivity The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) introduces steric and electronic differences. 4-Methylpiperazinyl at position 7 (target compound) offers moderate polarity compared to morpholinyl (), balancing solubility and membrane permeability for CNS or tumor targeting .
Synthetic Efficiency
- Microwave-assisted methods () achieve higher yields (>75%) and shorter reaction times (6 hours) compared to traditional reductive amination (, –86% yields) .
Biological Activity
- Re(I) complexes () demonstrate that metal coordination amplifies antimicrobial effects, with L4 (2-Cl-Ph analog) showing superior activity over para-substituted derivatives .
- 18F-labeled derivatives () modified with polar groups (e.g., carboxyl in [18F]5) exhibit reduced tumor uptake, suggesting the 4-methylpiperazinyl group in the target compound may offer optimal pharmacokinetics .
Contradictions and Limitations
- reports antifungal activity for pyrazole-quinazoline hybrids, but direct data for pyrazolo[1,5-a]pyrimidines is lacking, limiting extrapolation .
Q & A
Q. How can metabolite identification studies inform the design of more stable analogs?
- Methodological Answer :
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and identify oxidative metabolites (e.g., N-demethylation of piperazinyl group) via UPLC-QTOF .
- Analog Design : Introduce deuterium at labile methyl groups (e.g., CD₃ in piperazine) to block metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
